molecular formula C25H22FN3O4 B2428751 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol CAS No. 850157-14-1

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol

Cat. No.: B2428751
CAS No.: 850157-14-1
M. Wt: 447.466
InChI Key: IUGINDNKDJYMII-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with amino, ethoxyphenoxy, and fluorobenzyl groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O4/c1-2-31-21-9-5-6-10-22(21)33-23-14-28-25(27)29-24(23)18-12-11-17(13-20(18)30)32-15-16-7-3-4-8-19(16)26/h3-14,30H,2,15H2,1H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGINDNKDJYMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the fluorobenzyl group onto the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethoxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can produce amino derivatives.

Scientific Research Applications

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl)-2-methoxybenzenesulfonamide
  • Tamsulosin

Uniqueness

Compared to similar compounds, 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N3O4C_{26}H_{25}N_{3}O_{4}, with a molecular weight of approximately 443.5 g/mol. The structure features a pyrimidine ring, multiple phenolic groups, and an ethoxy substituent, which contribute to its chemical reactivity and biological activity.

Preliminary studies indicate that this compound may interact with various biological targets, including:

  • Tyrosine Kinase Receptors : Similar compounds have shown inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial in tumor angiogenesis .
  • Cell Cycle Regulation : The compound's structural features suggest potential effects on cell cycle regulation and apoptosis induction in cancer cells .

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

  • Antitumor Activity :
    • In vitro studies have indicated that derivatives of the compound exhibit significant cytotoxicity against various cancer cell lines, including HT-29 and COLO-205. For example, a related compound demonstrated an IC50 value of 3.38 μM against HT-29 cells .
  • Antimicrobial Properties :
    • Compounds with similar structures have shown promising antibacterial activity against pathogens such as E. coli and S. aureus, suggesting that this compound may also possess antimicrobial properties.
  • Neuroprotective Effects :
    • Some studies suggest potential neurotropic activities, indicating that the compound could be explored for its effects on neurodegenerative diseases .

Case Studies

A series of studies have been conducted to evaluate the biological activity of related compounds:

Compound Target IC50 (μM) Activity
SQ2VEGFR-20.014Inhibition
SQ4HT-293.38Cytotoxicity
5dE. coliNot specifiedAntibacterial

These findings highlight the potential of compounds structurally related to This compound in therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Ring : Cyclization of precursors under controlled conditions.
  • Substitution Reactions : Introduction of amino and ethoxyphenoxy groups through nucleophilic substitution.
  • Phenolic Coupling : Synthesis of the phenolic component followed by coupling with the pyrimidine ring.

Optimizing these steps is crucial for achieving high yield and purity, which are essential for further biological testing.

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